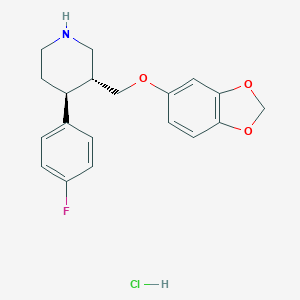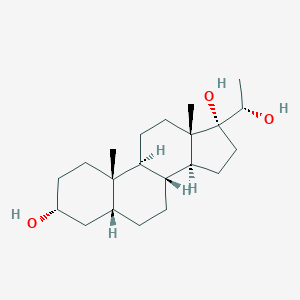
CID 3036137
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 3036137 is a chemical compound with the molecular formula C6H4Cl2O5. It is a derivative of maleylacetate, where two chlorine atoms are substituted at the 2 and 3 positions of the molecule. This compound is of interest due to its role in the degradation pathways of chloroaromatic compounds, which are significant in environmental chemistry and bioremediation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
CID 3036137 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.
Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.
Reduction: Products include maleylacetate or partially dechlorinated derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.
Wissenschaftliche Forschungsanwendungen
CID 3036137 has several applications in scientific research:
Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.
Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.
Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.
Wirkmechanismus
The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleylacetate: The parent compound without chlorine substitutions.
2-Chloromaleylacetate: A similar compound with only one chlorine atom.
3-Chloromaleylacetate: Another similar compound with a single chlorine atom at a different position.
Uniqueness
CID 3036137 is unique due to the presence of two chlorine atoms, which influence its reactivity and the types of reactions it undergoes. This dual chlorination makes it a more challenging substrate for enzymatic degradation, providing insights into the mechanisms of microbial degradation of chlorinated pollutants.
Eigenschaften
CAS-Nummer |
146764-41-2 |
|---|---|
Molekularformel |
C6H2Cl2O4- |
Molekulargewicht |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChI-Schlüssel |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Isomerische SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
Kanonische SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Key on ui other cas no. |
146764-41-2 |
Synonyme |
2,3-dichloromaleylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)








![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)

